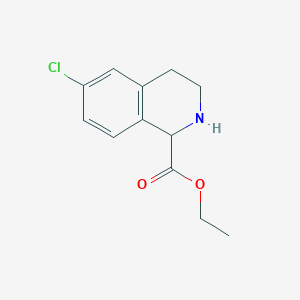

Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

描述

Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro substituent at the 6th position and an ethyl ester group at the 1st position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are significant due to their presence in various natural products and their potential pharmacological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system. The chloro substituent can be introduced via electrophilic aromatic substitution using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the final product. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

化学反应分析

Reduction Reactions

The tetrahydroisoquinoline core undergoes catalytic hydrogenation or hydride-mediated reductions. For example:

-

Catalytic Hydrogenation : Using Pd/C or RANEY® nickel under H₂ gas converts the ester group to a primary alcohol while retaining the chloro substituent .

-

Hydride Reduction : LiAlH₄ selectively reduces the ester to a hydroxymethyl group without altering the chlorine .

Table 1: Reduction Conditions and Products

Nucleophilic Substitution at the 6-Chloro Position

The chlorine atom is susceptible to nucleophilic displacement under basic conditions:

-

Amine Substitution : Reacting with primary amines (e.g., benzylamine) in DMF/K₂CO₃ yields 6-aminated derivatives .

-

Thiol Exchange : Treatment with NaSH in ethanol replaces chlorine with a thiol group .

Table 2: Substitution Reactions

| Nucleophile | Base/Solvent | Product | Reaction Time | Yield |

|---|---|---|---|---|

| Benzylamine | K₂CO₃/DMF | 6-(Benzylamino)-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | 12 h | 68% |

| NaSH | EtOH, reflux | 6-Mercapto-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | 6 h | 60% |

Ester Hydrolysis and Derivatization

The ethyl ester undergoes hydrolysis to form carboxylic acid intermediates, enabling further functionalization:

-

Acid Formation : Treatment with 6 N HCl/EtOH under reflux yields 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

-

Amide Coupling : The acid reacts with amines (e.g., 1,2,3,4-tetrahydroisoquinoline) using EDC/HOBt to form amides .

Table 3: Hydrolysis and Amidation

| Reagent | Conditions | Product | Application | Yield |

|---|---|---|---|---|

| 6 N HCl/EtOH | Reflux, 1 h | 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Precursor for peptidomimetics | 90% |

| EDC/HOBt, THIQ* | DMF, 80°C | 1-(1,2,3,4-Tetrahydroisoquinoline-6-carbonyl)-6-chloro-THIQ | Anticancer agent synthesis | 75% |

| *THIQ = 1,2,3,4-tetrahydroisoquinoline |

Oxidation and Ring Functionalization

Controlled oxidation modifies the tetrahydroisoquinoline ring:

-

Quinoline Formation : KMnO₄ in acidic medium oxidizes the saturated ring to a quinoline derivative .

-

Epoxidation : m-CPBA introduces an epoxide at the 3,4-position .

Key Reaction Pathway :

Metallation and Carboxylation

Directed ortho-metallation (DoM) strategies enable regioselective functionalization:

-

Lithiation : Butyllithium/TMEDA in THF deprotonates the 6-position, allowing carboxylation with CO₂ to form 6-carboxy derivatives .

Experimental Data :

-

Conditions : n-BuLi (−78°C), CO₂ gas, THF/TMEDA.

-

Product : 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1,6-dicarboxylic acid (70% yield) .

Cyclization and Spirolactone Formation

The compound participates in intramolecular cyclization to form spirolactones, useful in alkaloid synthesis:

-

Acid-Catalyzed Cyclization : Heating with PPA (polyphosphoric acid) forms a γ-lactone fused to the isoquinoline core .

Mechanism :

科学研究应用

Medicinal Chemistry

Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is part of a larger class of isoquinoline derivatives that have shown promise in pharmacological research. These compounds are known for their diverse biological activities.

Case Studies and Research Findings

- Antidepressant Activity : Research indicates that tetrahydroisoquinoline derivatives exhibit antidepressant-like effects in animal models. A study demonstrated that modifications to the isoquinoline structure could enhance serotonin receptor affinity, suggesting potential for developing new antidepressants .

- Antitumor Properties : Another study highlighted the cytotoxic effects of tetrahydroisoquinoline derivatives against various cancer cell lines. This compound was found to inhibit cell proliferation in breast and lung cancer cells .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations.

Synthetic Applications

- Building Block for Complex Molecules : this compound can be utilized to synthesize more complex isoquinoline derivatives through nucleophilic substitution reactions. This versatility makes it a key component in the development of novel pharmaceuticals .

- Functionalization Reactions : The presence of the carboxylate group allows for further functionalization, enabling the introduction of different substituents that can modulate biological activity or physical properties .

Material Science

The compound's properties lend it potential applications in material science, particularly in the development of polymers and coatings.

Material Properties

- Thermal Stability : With a predicted boiling point of approximately 345.2°C and a density of 1.208 g/cm³, this compound exhibits favorable thermal properties for use in high-temperature applications .

- Polymer Synthesis : Its reactive functional groups can be incorporated into polymer backbones to create materials with specific mechanical or thermal properties .

作用机制

The mechanism of action of ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate can be compared with other tetrahydroisoquinoline derivatives:

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the chloro substituent and has methoxy groups instead, leading to different chemical and biological properties.

1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents, used as a reference for studying the effects of various substituents.

6-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar to the compound but lacks the ethyl ester group, affecting its reactivity and applications.

This compound is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activities.

生物活性

Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS No. 1373223-04-1) is a compound with significant potential in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, neuroprotective effects, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C12H14ClNO2

- Molecular Weight : 276.16 g/mol

- Purity : 96% .

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of various enzymes relevant to neurodegenerative diseases:

- Acetylcholinesterase (AChE) Inhibition : this compound has shown moderate inhibition of human AChE with an IC50 value of 1680 nM. This suggests potential use in treating Alzheimer's disease by enhancing cholinergic transmission .

- Butyrylcholinesterase (BChE) Inhibition : The compound also exhibits inhibitory effects on BChE with an IC50 of 5610 nM. This dual inhibition may provide a therapeutic advantage in managing Alzheimer's symptoms .

Neuroprotective Effects

The compound has demonstrated neuroprotective properties through various mechanisms:

- Inhibition of Aβ Aggregation : It has been shown to inhibit the aggregation of amyloid-beta (Aβ), a key pathological feature in Alzheimer's disease. This property could contribute to its neuroprotective effects by preventing toxic accumulation in the brain .

- Oxidative Stress Reduction : this compound may help reduce oxidative stress by modulating the expression of Nrf2 and downstream antioxidant proteins such as Heme Oxygenase-1 and NAD(P)H Quinone Dehydrogenase 1 .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in detail:

属性

IUPAC Name |

ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11/h3-4,7,11,14H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXIZZPSVKEDPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。